

# Reproducibility of LY2940094 Tartrate's Behavioral Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | LY2940094 tartrate |           |
| Cat. No.:            | B15623468          | Get Quote |

An Examination of the Preclinical Evidence for a Novel Antidepressant and Anxiolytic Candidate

LY2940094 tartrate, a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has shown promise in preclinical studies as a novel therapeutic agent for depression and anxiety-related disorders.[1][2] This guide provides a comprehensive comparison of the reported behavioral effects of LY2940094 across various preclinical models, with a focus on the available data to assess the reproducibility of these findings. Detailed experimental protocols are provided to aid researchers in the potential replication and further investigation of this compound.

#### **Summary of Behavioral Effects**

Preclinical research, primarily conducted by Eli Lilly and Company, has consistently demonstrated the antidepressant- and anxiolytic-like properties of LY2940094. The compound has also been shown to modulate feeding and alcohol consumption behaviors. The on-target activity of LY2940094 at the NOP receptor has been confirmed in studies using NOP receptor knockout mice, where the behavioral effects of the compound were absent.[1]

However, a critical assessment of the reproducibility of these findings across different laboratories is currently limited by the lack of independent published studies replicating these specific behavioral experiments. The vast majority of the available data originates from the developing pharmaceutical company. While this provides a strong foundational dataset, independent verification is a crucial step in validating novel therapeutic claims. One



independent study has explored the effects of LY2940094 on myelination, suggesting a potential NOPR-independent mechanism in that context, which highlights the need for broader investigation of this compound's activities.[3]

### **Quantitative Comparison of Behavioral Studies**

The following tables summarize the key quantitative findings from preclinical studies on LY2940094.

**Antidepressant-Like Effects** 

| Behavioral<br>Test                 | Species<br>(Strain) | Sex  | Dose (mg/kg,<br>p.o.) | Key Finding                                                   |
|------------------------------------|---------------------|------|-----------------------|---------------------------------------------------------------|
| Forced Swim<br>Test                | Mouse (CD-1)        | Male | 30                    | Significantly decreased immobility time.                      |
| Forced Swim<br>Test                | Mouse (129S6)       | Male | 30                    | Effect absent in NOP knockout mice.[1]                        |
| Forced Swim Test (with Fluoxetine) | Mouse (CD-1)        | Male | 3, 10                 | Augmented the antidepressant-like effect of fluoxetine.[1][4] |

## **Anxiolytic-Like Effects**



| Behavioral<br>Test                | Species<br>(Strain)      | Sex           | Dose (mg/kg,<br>p.o.) | Key Finding                                                    |
|-----------------------------------|--------------------------|---------------|-----------------------|----------------------------------------------------------------|
| Fear-Conditioned<br>Freezing      | Mouse (CD-1)             | Male          | 30                    | Attenuated conditioned freezing.[4]                            |
| Stress-Induced<br>Hyperthermia    | Rat (Sprague-<br>Dawley) | Male          | 10, 30                | Reduced stress-<br>induced increase<br>in body<br>temperature. |
| Novelty-<br>Suppressed<br>Feeding | Not specified            | Not specified | Not specified         | No significant effect observed. [1][2]                         |
| 4-Plate Test                      | Not specified            | Not specified | Not specified         | No significant effect observed. [1][2]                         |

# **Effects on Substance Use and Feeding**



| Behavioral<br>Model                                   | Species<br>(Strain) | Sex           | Dose (mg/kg,<br>p.o.) | Key Finding                                                                            |
|-------------------------------------------------------|---------------------|---------------|-----------------------|----------------------------------------------------------------------------------------|
| Ethanol Self-<br>Administration                       | Rat (P and msP)     | Not specified | 10, 30                | Dose-dependently reduced ethanol intake.[5][6]                                         |
| Stress-Induced<br>Reinstatement of<br>Ethanol Seeking | Rat (msP)           | Not specified | 30                    | Blocked stress-induced reinstatement.[5]                                               |
| Fasting-Induced<br>Feeding                            | Mouse               | Not specified | Not specified         | Inhibited fasting-<br>induced feeding;<br>effect absent in<br>NOP knockout<br>mice.[7] |
| Palatable High-<br>Energy Diet<br>Consumption         | Rat (lean)          | Not specified | Not specified         | Inhibited overconsumption of palatable food. [7]                                       |

# **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and experimental design, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical findings predicting efficacy and side-effect profile of LY2940094, an antagonist of nociceptin receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2940094, an NOPR antagonist, promotes oligodendrocyte generation and myelin recovery in an NOPR independent manner PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. A novel, orally-bioavailable nociceptin receptor antagonist, LY2940094, reduces ethanol self-administration and ethanol-seeking in animal models PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel, Orally Bioavailable Nociceptin Receptor Antagonist, LY2940094, Reduces Ethanol Self-Administration and Ethanol Seeking in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Nociceptin Receptor Antagonist LY2940094 Inhibits Excessive Feeding Behavior in Rodents: A Possible Mechanism for the Treatment of Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of LY2940094 Tartrate's Behavioral Effects: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623468#reproducibility-of-ly2940094-tartrate-behavioral-effects-across-labs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com